molecular formula C22H17N3O2S B11279201 N-(4-(2-(naphthalen-1-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide

N-(4-(2-(naphthalen-1-ylamino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B11279201
M. Wt: 387.5 g/mol
InChI Key: YEAZGNJBGAYQNJ-UHFFFAOYSA-N
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Description

N-(4-{[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a naphthalene ring, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and energy consumption, often employing green chemistry principles such as solvent recycling and the use of renewable raw materials .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce naphthylamines .

Scientific Research Applications

N-(4-{[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-{[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a cascade of biochemical events. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its combination of a thiazole ring with naphthalene and benzamide groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials .

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C22H17N3O2S/c26-20(24-19-12-6-10-15-7-4-5-11-18(15)19)13-17-14-28-22(23-17)25-21(27)16-8-2-1-3-9-16/h1-12,14H,13H2,(H,24,26)(H,23,25,27)

InChI Key

YEAZGNJBGAYQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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